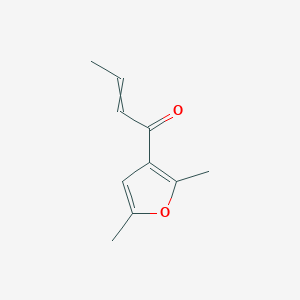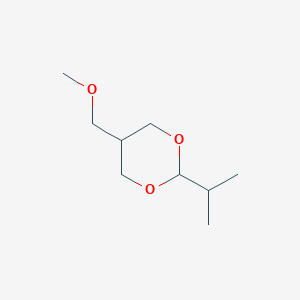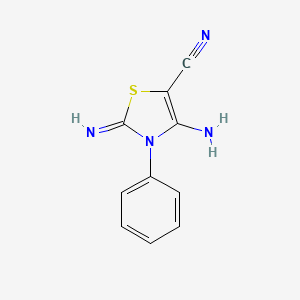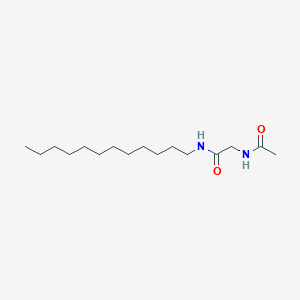
(Benzylsulfanyl)(chloro)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylsulfanyl)(chloro)dimethylstannane is an organotin compound with the molecular formula C9H13ClSSn It is characterized by the presence of a benzylsulfanyl group, a chloro group, and two methyl groups attached to a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)(chloro)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions: (Benzylsulfanyl)(chloro)dimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced tin species.
Applications De Recherche Scientifique
(Benzylsulfanyl)(chloro)dimethylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin-containing groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Benzylsulfanyl)(chloro)dimethylstannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall mechanism of action. Specific pathways include:
Coordination with Enzymes: The tin center can inhibit enzyme activity by binding to active sites.
Redox Reactions: The benzylsulfanyl group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
(Benzylsulfanyl)(chloro)dimethylstannane can be compared with other organotin compounds, such as:
Trimethyltin Chloride: Similar in structure but lacks the benzylsulfanyl group, leading to different reactivity and applications.
Tributyltin Chloride: Contains butyl groups instead of methyl and benzylsulfanyl groups, resulting in different chemical properties and uses.
Dibutyltin Dichloride: Lacks the benzylsulfanyl group and has different reactivity and applications.
Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in substitution and redox reactions. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
57813-63-5 |
|---|---|
Formule moléculaire |
C9H13ClSSn |
Poids moléculaire |
307.43 g/mol |
Nom IUPAC |
benzylsulfanyl-chloro-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.ClH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
QZKHLXWVCCTGIU-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(SCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)



![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)




